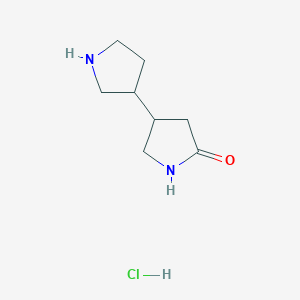
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as OCEB, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of OCEB is not fully understood. However, it has been hypothesized that OCEB inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, OCEB has been found to induce the expression of certain genes that are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
OCEB has been found to exhibit a wide range of biochemical and physiological effects. One of the most notable effects of OCEB is its ability to inhibit the growth of cancer cells. Additionally, OCEB has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. OCEB has also been found to exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OCEB in lab experiments is its high purity and ease of synthesis. Additionally, OCEB has been found to exhibit a wide range of potential applications in scientific research. However, one of the limitations of using OCEB in lab experiments is its potential toxicity. OCEB has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of OCEB. One potential direction is to investigate the potential use of OCEB in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of OCEB. Finally, the development of new analogs of OCEB may lead to the discovery of compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of OCEB involves the reaction between 2-oxocyclopentanone and 4-aminobenzoic acid. The reaction is catalyzed by triethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting product is then treated with acryloyl chloride to obtain OCEB. The synthesis method for OCEB is straightforward and yields a high purity product.
Scientific Research Applications
OCEB has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of OCEB is in the field of cancer research. OCEB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, OCEB has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
properties
IUPAC Name |
2-(2-oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-16(20)18-14-8-6-13(7-9-14)17(21)22-11-10-12-4-3-5-15(12)19/h2,6-9,12H,1,3-5,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJATACDBIALR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)


![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)